molecular formula C12H8N2O2S B14012808 5-(Phenylsulfonyl)picolinonitrile

5-(Phenylsulfonyl)picolinonitrile

Cat. No.: B14012808
M. Wt: 244.27 g/mol
InChI Key: RRFVXRCXTHMEHM-UHFFFAOYSA-N
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Description

5-(Phenylsulfonyl)picolinonitrile is an organic compound that belongs to the class of picolinonitriles It features a phenylsulfonyl group attached to the 5-position of the picolinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylsulfonyl)picolinonitrile can be achieved through several methods. One common approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines under mild reaction conditions . This stepwise and one-pot method provides a unique and efficient route to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and scalability. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Phenylsulfonyl)picolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

5-(Phenylsulfonyl)picolinonitrile has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Phenylsulfonyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Phenylsulfonyl)picolinonitrile is unique due to its specific structural features, which provide distinct reactivity and potential applications. The presence of both the phenylsulfonyl and nitrile groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

5-(benzenesulfonyl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H8N2O2S/c13-8-10-6-7-12(9-14-10)17(15,16)11-4-2-1-3-5-11/h1-7,9H

InChI Key

RRFVXRCXTHMEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)C#N

Origin of Product

United States

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